molecular formula C15H18N2O2 B4784959 3-ETHYL-5-METHYL-N-(2-PHENYLETHYL)-12-OXAZOLE-4-CARBOXAMIDE

3-ETHYL-5-METHYL-N-(2-PHENYLETHYL)-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4784959
M. Wt: 258.32 g/mol
InChI Key: YYXULMOVUGTUSE-UHFFFAOYSA-N
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Description

3-ETHYL-5-METHYL-N-(2-PHENYLETHYL)-12-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a phenylethyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-5-METHYL-N-(2-PHENYLETHYL)-12-OXAZOLE-4-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or toluene, with the addition of catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-5-METHYL-N-(2-PHENYLETHYL)-12-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole ring are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in dry ether or tetrahydrofuran.

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); reactions are performed under anhydrous conditions to prevent hydrolysis.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

3-ETHYL-5-METHYL-N-(2-PHENYLETHYL)-12-OXAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-ETHYL-5-METHYL-N-(2-PHENYLETHYL)-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-ETHYL-5-METHYL-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-4-CARBOXAMIDE
  • 4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-AMINE
  • 4-ETHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZAMIDE

Uniqueness

Compared to similar compounds, 3-ETHYL-5-METHYL-N-(2-PHENYLETHYL)-12-OXAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-ethyl-5-methyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-13-14(11(2)19-17-13)15(18)16-10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXULMOVUGTUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56319674
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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